5-Bromopicolinimidamide hydrochloride
Description
5-Bromopicolinimidamide hydrochloride is a halogenated pyridine derivative with the molecular formula C₇H₉BrClN₃ and a molecular weight of 250.52 g/mol . The bromine atom at the 5-position of the pyridine ring distinguishes this compound from its analogs, contributing to its unique electronic and steric properties.
Properties
IUPAC Name |
5-bromopyridine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3.ClH/c7-4-1-2-5(6(8)9)10-3-4;/h1-3H,(H3,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCZAFSQQUCMDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704329 | |
| Record name | 5-Bromopyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179361-93-3 | |
| Record name | 5-Bromopyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromopyridine-2-carboximidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Overview of 5-Bromopicolinimidamide Hydrochloride
This compound is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. It is a derivative of picolinic acid and contains a bromine atom, which may enhance its pharmacological properties. The compound is primarily studied for its interactions with biological systems, particularly in the context of antimicrobial and anticancer activities.
Antimicrobial Activity
Research has indicated that derivatives of picolinic acid exhibit significant antimicrobial properties. This compound may inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting the microbial cell membrane or inhibiting essential metabolic pathways.
Anticancer Properties
There is growing evidence that compounds similar to this compound can induce apoptosis in cancer cells. Studies suggest that such compounds may interact with DNA or RNA, leading to inhibited cell proliferation and enhanced cancer cell death.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation: The compound may intercalate between DNA base pairs, disrupting replication and transcription processes.
- Enzyme Inhibition: It could inhibit key enzymes involved in cellular metabolism, leading to reduced energy production in pathogens or cancer cells.
- Reactive Oxygen Species (ROS) Generation: Some studies indicate that certain derivatives can increase ROS levels, contributing to oxidative stress and subsequent cell death.
Case Studies
-
Antimicrobial Efficacy Study:
- A study conducted on various bacterial strains showed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
- The compound demonstrated a synergistic effect when combined with conventional antibiotics, enhancing their efficacy.
-
Cancer Cell Line Study:
- In vitro studies using human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM.
- Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment.
Data Table Example
| Study Type | Organism/Cell Line | MIC/IC50 Value | Mechanism |
|---|---|---|---|
| Antimicrobial Study | Staphylococcus aureus | 32 µg/mL | Cell membrane disruption |
| Antimicrobial Study | Escherichia coli | 32 µg/mL | Metabolic pathway inhibition |
| Cancer Cell Line Study | Human breast cancer cells | 15 µM | Apoptosis induction |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between 5-Bromopicolinimidamide hydrochloride and its closest analogs:
Key Observations :
- Substituent Effects : The bromine atom in this compound introduces significant steric bulk and electron-withdrawing effects compared to methyl or trifluoromethyl groups. This may influence binding affinity in biological systems or catalytic interactions .
- Positional Isomerism : Shifting substituents from the 5- to 6-position (e.g., 5-Methyl vs. 6-Methyl) alters steric accessibility and electronic distribution, which can impact synthetic pathways or pharmacological activity .
Functional Group Variations
- Imidamide vs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
